molecular formula C9H12ClN3 B2789953 1-Methyl-4,5,6,7-tetrahydropyrrolo[3,2-c]pyridine-2-carbonitrile;hydrochloride CAS No. 2445785-63-5

1-Methyl-4,5,6,7-tetrahydropyrrolo[3,2-c]pyridine-2-carbonitrile;hydrochloride

Cat. No.: B2789953
CAS No.: 2445785-63-5
M. Wt: 197.67
InChI Key: RYCFZWVQKYDXOD-UHFFFAOYSA-N
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Description

1-Methyl-4,5,6,7-tetrahydropyrrolo[3,2-c]pyridine-2-carbonitrile;hydrochloride is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4,5,6,7-tetrahydropyrrolo[3,2-c]pyridine-2-carbonitrile;hydrochloride typically involves the reduction of 6-benzyl-1-methyl-1H-pyrrolo[2,3-c]pyridin-6-ium bromide using sodium borohydride, followed by debenzylation with hydrogen over palladium on carbon . This method is efficient and can be scaled up for industrial production.

Industrial Production Methods

In an industrial setting, the synthesis can be optimized by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of palladium on carbon as a catalyst for the debenzylation step is particularly advantageous due to its high efficiency and reusability.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4,5,6,7-tetrahydropyrrolo[3,2-c]pyridine-2-carbonitrile;hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride is the reagent of choice for reduction reactions.

    Substitution: Alkyl halides and acyl chlorides are typically used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various N-substituted derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

1-Methyl-4,5,6,7-tetrahydropyrrolo[3,2-c]pyridine-2-carbonitrile;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-4,5,6,7-tetrahydropyrrolo[3,2-c]pyridine-2-carbonitrile;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-4,5,6,7-tetrahydropyrrolo[3,2-c]pyridine-2-carbonitrile;hydrochloride is unique due to its specific ring structure and the presence of a nitrile group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-methyl-4,5,6,7-tetrahydropyrrolo[3,2-c]pyridine-2-carbonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3.ClH/c1-12-8(5-10)4-7-6-11-3-2-9(7)12;/h4,11H,2-3,6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYCFZWVQKYDXOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CNCC2)C=C1C#N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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